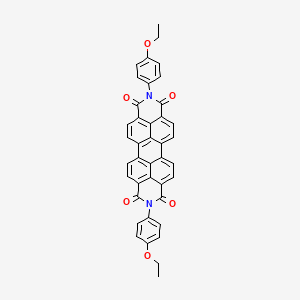

![molecular formula C18H21NO2 B1360220 Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- CAS No. 30633-94-4](/img/structure/B1360220.png)

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-

Vue d'ensemble

Description

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- is a type of phenol, an aromatic hydrocarbon that is commonly used in organic synthesis and laboratory experiments. It is a colorless liquid with a molecular formula of C15H21NO2 and a molecular weight of 249.33 g/mol. It has a melting point of 14.2 °C, a boiling point of 239 °C and a density of 1.06 g/cm3. Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- is soluble in water and organic solvents and has a low vapor pressure.

Applications De Recherche Scientifique

Application in Antioxidant Effects

- Specific Scientific Field: Biochemistry

- Summary of the Application: The compound 2,4-Ditert butyl phenol (2,4-DTBP) has well-known antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration .

- Methods of Application or Experimental Procedures: The compound was extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .

- Results or Outcomes: Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .

Application in Nonlinear Optics

- Specific Scientific Field: Materials Science

- Summary of the Application: A compound similar to “Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-”, known as mono(bis(2-(4-butylphenyl)imino)methyl)phenoxy)zinc(II)dichloride (MBPMP), has been used in the synthesis of a single crystal with potential applications in nonlinear optics .

- Methods of Application or Experimental Procedures: The MBPMP single crystal was grown by a slow evaporation technique in ethanol. Single crystal XRD studies confirmed that the MBPMP crystal is mononuclear, with tetragonal coordination geometry and P41212 noncentrosymmetric space group .

- Results or Outcomes: The MBPMP single crystal exhibits a very broad transparency window in the near infrared and visible regions between 220 to 1200 nm. The optical energy band gap evaluated from the transmission spectrum was found to be 5.63 eV .

Application in Organic Synthesis

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: Phenols, including “Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-”, can be used in nucleophilic aromatic substitution reactions, which are key steps in many organic synthesis procedures .

- Results or Outcomes: While the specific outcomes of using this compound in organic synthesis are not detailed in the sources I found, it is suggested that it has potential for various organic synthesis procedures .

Application in Nonlinear Optics

- Specific Scientific Field: Materials Science

- Summary of the Application: A compound similar to “Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-”, known as mono(bis(2-(4-butylphenyl)imino)methyl)phenoxy)zinc(II)dichloride (MBPMP), has been used in the synthesis of a single crystal with potential applications in nonlinear optics .

- Methods of Application or Experimental Procedures: The MBPMP single crystal was grown by a slow evaporation technique in ethanol. Single crystal XRD studies confirmed that the MBPMP crystal is mononuclear, with tetragonal coordination geometry and P41212 noncentrosymmetric space group .

- Results or Outcomes: The MBPMP single crystal exhibits a very broad transparency window in the near infrared and visible regions between 220 to 1200 nm. The optical energy band gap evaluated from the transmission spectrum was found to be 5.63 eV .

Application in Organic Synthesis

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: Phenols, including “Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-”, can be used in nucleophilic aromatic substitution reactions, which are key steps in many organic synthesis procedures .

- Results or Outcomes: While the specific outcomes of using this compound in organic synthesis are not detailed in the sources I found, it is suggested that it has potential for various organic synthesis procedures .

Propriétés

IUPAC Name |

2-[(4-butylphenyl)iminomethyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-4-5-14-6-9-16(10-7-14)19-13-15-8-11-17(21-2)12-18(15)20/h6-13,20H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUYRNLWIOXVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067564 | |

| Record name | Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |

CAS RN |

30633-94-4 | |

| Record name | 2-[[(4-Butylphenyl)imino]methyl]-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30633-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(((4-butylphenyl)imino)methyl)-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030633944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)

![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)

![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)